molecular formula C13H17FN2O2 B7569612 [2-(Aminomethyl)morpholin-4-yl]-(4-fluoro-3-methylphenyl)methanone

[2-(Aminomethyl)morpholin-4-yl]-(4-fluoro-3-methylphenyl)methanone

Cat. No. B7569612
M. Wt: 252.28 g/mol
InChI Key: ZMABKFWZJVFOLK-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)morpholin-4-yl]-(4-fluoro-3-methylphenyl)methanone, also known as 4'-fluoro-3'-methylphenyl-2-aminomethylmorpholin-4-one (FMeAMMORPH), is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FMeAMMORPH is a morpholine derivative that contains a fluorine and a methyl group on the phenyl ring, which gives it unique properties that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of FMeAMMORPH is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity and the inhibition of monoamine oxidase. The sigma-1 receptor is known to interact with various proteins and signaling pathways in the cell, and its activation has been linked to neuroprotection and anti-inflammatory effects. The inhibition of monoamine oxidase by FMeAMMORPH may lead to increased levels of neurotransmitters in the brain, which could have therapeutic effects on various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that FMeAMMORPH has a range of biochemical and physiological effects, including analgesic, anxiolytic, anti-inflammatory, and antidepressant effects. FMeAMMORPH has been shown to reduce pain sensitivity in animal models of neuropathic pain and to improve memory and cognitive function in animal models of Alzheimer's disease. FMeAMMORPH has also been shown to have anxiolytic effects in animal models of anxiety and to reduce depressive-like behavior in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMeAMMORPH is its high affinity for the sigma-1 receptor, which makes it a promising candidate for drug development. FMeAMMORPH also has a relatively simple synthesis method, which makes it accessible for researchers who want to study its properties. However, one of the limitations of FMeAMMORPH is its lack of selectivity for the sigma-1 receptor, as it has been shown to interact with other proteins and receptors in the cell. This could limit its potential as a therapeutic agent and could lead to unwanted side effects.

Future Directions

There are several future directions for research on FMeAMMORPH. One possible direction is to study its potential as a treatment for neurological disorders such as neuropathic pain, Alzheimer's disease, and depression. Another direction is to develop more selective analogs of FMeAMMORPH that target the sigma-1 receptor with greater specificity. Additionally, research could be conducted to investigate the mechanisms of action of FMeAMMORPH and to identify other proteins and signaling pathways that it interacts with in the cell. Overall, FMeAMMORPH has the potential to be a valuable tool for researchers studying the central nervous system and could lead to the development of new therapeutic agents for neurological disorders.

Synthesis Methods

The synthesis of FMeAMMORPH can be achieved through a multistep process that involves the reaction of 4-fluoro-3-methylacetophenone with morpholine followed by reductive amination with formaldehyde and sodium cyanoborohydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

FMeAMMORPH has been studied for its potential applications in medicinal chemistry, particularly in the development of drugs that target the central nervous system. Studies have shown that FMeAMMORPH has a high affinity for the sigma-1 receptor, which is a protein that plays a role in various physiological processes, including pain perception, memory, and mood regulation. FMeAMMORPH has also been shown to have an inhibitory effect on the monoamine oxidase enzyme, which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

[2-(aminomethyl)morpholin-4-yl]-(4-fluoro-3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-9-6-10(2-3-12(9)14)13(17)16-4-5-18-11(7-15)8-16/h2-3,6,11H,4-5,7-8,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMABKFWZJVFOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCOC(C2)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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